(4-フルオロ-3-(プロピルカルバモイル)フェニル)ボロン酸

説明

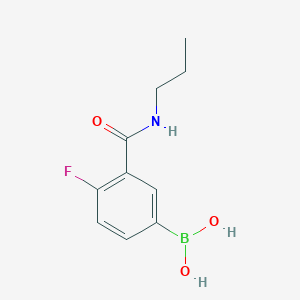

(4-Fluoro-3-(propylcarbamoyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C10H13BFNO3 and its molecular weight is 225.03 g/mol. The purity is usually 95%.

BenchChem offers high-quality (4-Fluoro-3-(propylcarbamoyl)phenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Fluoro-3-(propylcarbamoyl)phenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

創薬とドラッグデリバリー

ボロン酸とそのエステルは、この化合物も含め、新規薬剤やドラッグデリバリーデバイスの設計に広く利用されています . 特に、中性子捕捉療法に適したホウ素担体として使用されています .

中性子捕捉療法

この化合物は、がん治療に使用される放射線療法の一種である中性子捕捉療法に使用できます . この療法では、腫瘍にホウ素が導入され、その後中性子で照射されて核反応を起こし、腫瘍細胞を死滅させます .

加水分解研究

この化合物は、加水分解に関連する研究で使用できます。 これらの化合物は水中でわずかしか安定しておらず、加水分解速度論は芳香環の置換基とpHの影響を受ける可能性があります .

鈴木カップリング

この化合物は、鈴木カップリング反応の反応物として使用できます . 鈴木カップリングは、塩基とパラジウム触媒の存在下で、有機ホウ素化合物と有機ハロゲン化物の間の炭素-炭素結合形成反応の一種です .

生物活性ターフェニルの合成

この化合物は、新規生物活性ターフェニルの合成に使用できます . ターフェニルは、医薬品や材料科学において潜在的な用途を持つポリフェニルの一種です .

6. アレndiazoniumテトラフルオロホウ酸塩、ヨードニウム塩、およびヨードとのカップリング反応 この化合物は、アレndiazoniumテトラフルオロホウ酸塩、ヨードニウム塩、およびヨードとのカップリング反応の反応物として使用できます . これらの反応は、さまざまな複雑な有機化合物を生成するために使用できます .

作用機序

Target of Action

The primary target of (4-Fluoro-3-(propylcarbamoyl)phenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process, which is widely used in organic chemistry .

Mode of Action

In the Suzuki–Miyaura cross-coupling reaction, (4-Fluoro-3-(propylcarbamoyl)phenyl)boronic acid acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation .

In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with electrophilic organic groups . In the transmetalation step, (4-Fluoro-3-(propylcarbamoyl)phenyl)boronic acid, which is nucleophilic, is transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, facilitated by (4-Fluoro-3-(propylcarbamoyl)phenyl)boronic acid, is a key biochemical pathway in the synthesis of various organic compounds . The reaction is known for its mild and functional group tolerant conditions, making it a versatile tool in organic synthesis .

Pharmacokinetics

As an organoboron compound, it is expected to have good stability and be readily prepared . These properties can potentially influence its absorption, distribution, metabolism, and excretion (ADME), thereby affecting its bioavailability.

Result of Action

The result of the action of (4-Fluoro-3-(propylcarbamoyl)phenyl)boronic acid in the Suzuki–Miyaura cross-coupling reaction is the formation of new carbon–carbon bonds . This enables the synthesis of a wide range of organic compounds, including biologically active terphenyls .

生化学分析

Biochemical Properties

(4-Fluoro-3-(propylcarbamoyl)phenyl)boronic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. One of the primary interactions involves the formation of reversible covalent bonds with diols, which are commonly found in sugars and other biological molecules. This interaction is crucial in the inhibition of serine proteases, where the boronic acid group forms a covalent bond with the active site serine residue, effectively blocking the enzyme’s activity . Additionally, (4-Fluoro-3-(propylcarbamoyl)phenyl)boronic acid can interact with other proteins and enzymes that have active sites containing nucleophilic residues, further expanding its utility in biochemical research.

Cellular Effects

The effects of (4-Fluoro-3-(propylcarbamoyl)phenyl)boronic acid on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting specific enzymes, (4-Fluoro-3-(propylcarbamoyl)phenyl)boronic acid can alter the phosphorylation status of key signaling proteins, thereby affecting downstream signaling cascades . This modulation can lead to changes in gene expression profiles, impacting cellular processes such as proliferation, differentiation, and apoptosis. Furthermore, the compound’s interaction with metabolic enzymes can influence cellular metabolism, potentially altering the balance of metabolic pathways and fluxes.

Molecular Mechanism

The molecular mechanism of action of (4-Fluoro-3-(propylcarbamoyl)phenyl)boronic acid involves its ability to form covalent bonds with nucleophilic residues in the active sites of enzymes. This interaction can result in the inhibition or activation of the target enzyme, depending on the nature of the interaction. For example, the boronic acid group can form a reversible covalent bond with the serine residue in the active site of serine proteases, leading to enzyme inhibition . Additionally, (4-Fluoro-3-(propylcarbamoyl)phenyl)boronic acid can influence gene expression by modulating the activity of transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (4-Fluoro-3-(propylcarbamoyl)phenyl)boronic acid can change over time due to factors such as stability and degradation. The compound is generally stable under standard laboratory conditions, but its activity can diminish over time due to hydrolysis or other degradation processes . Long-term studies have shown that (4-Fluoro-3-(propylcarbamoyl)phenyl)boronic acid can have sustained effects on cellular function, particularly in in vitro assays where the compound is continuously present. In in vivo studies, the compound’s effects may be transient due to metabolic clearance and other physiological factors.

Dosage Effects in Animal Models

The effects of (4-Fluoro-3-(propylcarbamoyl)phenyl)boronic acid in animal models vary with different dosages. At low doses, the compound may exhibit minimal or no observable effects, while at higher doses, it can induce significant biochemical and physiological changes . Threshold effects are often observed, where a certain dosage is required to achieve a measurable biological response. At very high doses, (4-Fluoro-3-(propylcarbamoyl)phenyl)boronic acid may exhibit toxic or adverse effects, including enzyme inhibition, disruption of metabolic pathways, and potential cytotoxicity.

Metabolic Pathways

(4-Fluoro-3-(propylcarbamoyl)phenyl)boronic acid is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can inhibit or modulate the activity of enzymes involved in key metabolic processes, such as glycolysis, the tricarboxylic acid cycle, and amino acid metabolism . These interactions can lead to changes in metabolic flux and the accumulation or depletion of specific metabolites. Additionally, (4-Fluoro-3-(propylcarbamoyl)phenyl)boronic acid may influence the activity of coenzymes and other regulatory molecules, further impacting metabolic pathways and cellular homeostasis.

生物活性

(4-Fluoro-3-(propylcarbamoyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols and other Lewis bases, making them valuable in various biochemical applications, including enzyme inhibition and drug design.

Chemical Structure

The compound’s chemical structure can be represented as follows:

- Molecular Formula : CHBFNO

- CAS Number : 874219-32-6

This structure features a fluorine atom and a propylcarbamoyl group, which contribute to its unique properties and interactions with biological targets.

The biological activity of (4-Fluoro-3-(propylcarbamoyl)phenyl)boronic acid primarily stems from its ability to interact with specific enzymes and receptors. The boronic acid moiety can bind to the active sites of serine proteases and other enzymes, potentially inhibiting their activity. This interaction is particularly relevant in the context of cancer therapy, where enzyme inhibition can lead to reduced tumor growth and metastasis.

Biological Activities

Research has indicated several potential biological activities for (4-Fluoro-3-(propylcarbamoyl)phenyl)boronic acid:

- Anticancer Activity : Studies suggest that this compound may inhibit the proliferation of certain cancer cell lines by interfering with metabolic pathways essential for cell growth.

- Antimicrobial Properties : Preliminary data indicate that it may exhibit antimicrobial activity against various bacterial strains, although further studies are needed to quantify this effect.

- Enzyme Inhibition : Its ability to act as an inhibitor of specific enzymes involved in disease processes has been documented, suggesting potential therapeutic applications.

Case Studies

-

Anticancer Studies :

A study conducted on breast cancer cell lines demonstrated that (4-Fluoro-3-(propylcarbamoyl)phenyl)boronic acid significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase. -

Antimicrobial Activity :

In vitro tests against E. coli and Staphylococcus aureus showed that this compound exhibited inhibitory effects, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. The exact mechanism of action appears to involve disruption of bacterial cell wall synthesis.

Data Table

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Anticancer | Reduced cell viability | |

| Antimicrobial | Inhibition of bacterial growth | |

| Enzyme Inhibition | Inhibition of serine proteases |

Research Findings

Recent research has highlighted the following findings regarding (4-Fluoro-3-(propylcarbamoyl)phenyl)boronic acid:

- Selectivity : The compound shows selectivity towards certain cancer cell lines, indicating potential for targeted therapies.

- Stability : The presence of fluorine enhances the stability of the compound in biological environments, which is crucial for its effectiveness as a therapeutic agent.

- Synergistic Effects : When combined with other chemotherapeutic agents, it may enhance overall efficacy through synergistic mechanisms.

特性

IUPAC Name |

[4-fluoro-3-(propylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BFNO3/c1-2-5-13-10(14)8-6-7(11(15)16)3-4-9(8)12/h3-4,6,15-16H,2,5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFXXWQFBQBTTAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)C(=O)NCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90660218 | |

| Record name | [4-Fluoro-3-(propylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874219-32-6 | |

| Record name | [4-Fluoro-3-(propylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。